molecular formula C17H14N2O2S B2473605 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 391222-34-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2473605
CAS No.: 391222-34-7
M. Wt: 310.37
InChI Key: AZGZZODJDURWJP-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a synthetic small molecule featuring a naphthalene carboxamide core linked to a 5-acetyl-4-methylthiazole ring. This molecular architecture combines electron-rich and planar structural elements, making it a compound of significant interest in medicinal chemistry and chemical biology research. The thiazole ring is a privileged scaffold in drug discovery, found in numerous bioactive molecules and FDA-approved drugs with diverse pharmacological activities . The integration of the naphthalene moiety, known for its potential to engage in pi-pi stacking interactions within biological targets, further enhances the compound's utility as a key intermediate or potential pharmacophore. Researchers can leverage this compound in the design and synthesis of novel ligands targeting a range of enzymes and receptors. Thiazole derivatives have demonstrated potent activities in various research models, including as inhibitors of mycobacterial membrane protein large 3 (MmpL3) for anti-tuberculosis research , and as antiproliferative agents in oncology studies, where some analogs have shown low micromolar activity against various cancer cell lines . The acetyl group on the thiazole ring provides a versatile handle for further chemical modifications, such as the formation of oximes or hydrazones, enabling the construction of more complex chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10-15(11(2)20)22-17(18-10)19-16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZZODJDURWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 5-acetyl-4-methylthiazole with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound may also inhibit key enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
  • N-(5-acetyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is unique due to the presence of both the acetyl group and the naphthalene moiety, which confer distinct chemical and biological properties. The acetyl group enhances its solubility and reactivity, while the naphthalene moiety contributes to its pharmacological activities .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole moiety linked to a naphthalene ring. The presence of the thiazole ring is crucial for its biological activity, as it contributes to the compound's ability to interact with biological targets.

Chemical Formula: C18H16N2O2S
Molecular Weight: 324.39 g/mol

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that compounds containing thiazole rings can effectively inhibit cell proliferation by interfering with cell cycle progression and inducing apoptotic pathways.

Key Mechanisms Identified:

  • Cell Cycle Arrest: The compound has been shown to halt the cell cycle in various cancer cell lines, particularly in MDA-MB-231 breast cancer cells.
  • Induction of Apoptosis: It promotes apoptosis through intrinsic pathways, often involving mitochondrial dysfunction and activation of caspases.
  • Targeting Bcl-2 Proteins: The compound exhibits interactions with Bcl-2 family proteins, which are critical regulators of apoptosis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicate promising anticancer properties.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.5Cell cycle arrest and apoptosis induction
A549 (Lung Cancer)15.0Apoptosis via mitochondrial pathways
HepG2 (Liver Cancer)12.3Inhibition of proliferation

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects on human glioblastoma cells, with IC50 values indicating strong antiproliferative activity ( ).
  • Structure Activity Relationship (SAR) : Research has established that modifications in the thiazole structure can enhance cytotoxic effects. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring significantly increases activity ( ).
  • In Vivo Efficacy : Animal studies have shown that compounds similar to this compound can suppress tumor growth without significant toxicity to normal tissues ( ).

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